![molecular formula C14H14N4O3 B1207385 1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide has been utilized in the development of PET radiotracers for imaging microglia, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This compound, referenced as [11C]CPPC, is significant for studying neuroinflammation, which is a key feature in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. Its use allows noninvasive imaging of reactive microglia and disease-associated microglia, enhancing our understanding of neuroinflammation and aiding the development of new therapeutics targeting CSF1R (Horti et al., 2019).
Synthesis of Heterocycles
The compound has been involved in the synthesis of various N,S-containing heterocycles, which are crucial in medicinal chemistry. For example, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate reacts with primary amines and formaldehyde to form tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of the compound in synthetic chemistry (Dotsenko et al., 2012).
Muscarinic Receptor Agonists
The synthesis of furanyl and oxazolyl N-substituted piperidine and imidazoline salts as potential agonists of M1 muscarinic receptors has been explored using related chemical structures. These compounds play a significant role in the development of drugs targeting the central nervous system (Aguado et al., 2007).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Similar to the first application, this compound has been used in the synthesis of a fluorine-18-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This advancement is particularly crucial in understanding neuroinflammation in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Eigenschaften
Produktname |
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c15-8-10-14(18-5-3-9(4-6-18)12(16)19)21-13(17-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H2,16,19) |
InChI-Schlüssel |
GIAVKNUIFAOEHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
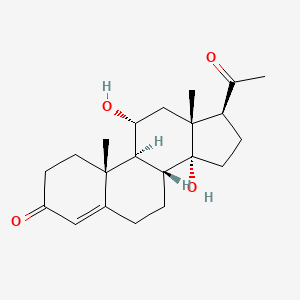
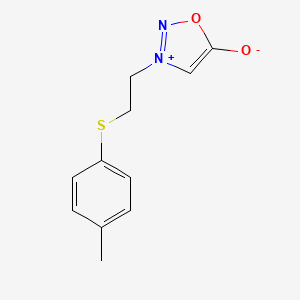


![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)

![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
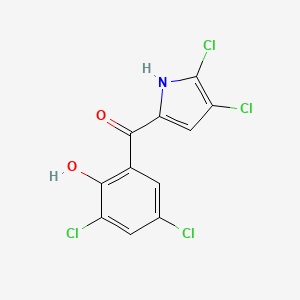
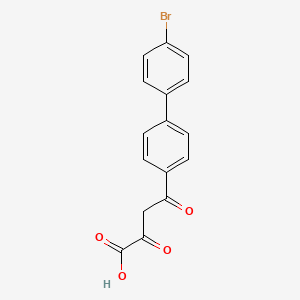
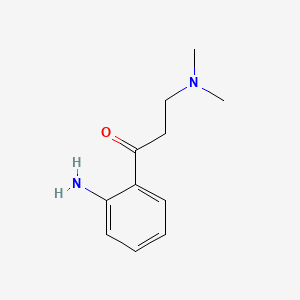

![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)